2-(5-Methylthiophen-3-yl)pyridin-3-amine
CAS No.: 1557315-76-0
Cat. No.: VC2876012
Molecular Formula: C10H10N2S
Molecular Weight: 190.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1557315-76-0 |
|---|---|
| Molecular Formula | C10H10N2S |
| Molecular Weight | 190.27 g/mol |
| IUPAC Name | 2-(5-methylthiophen-3-yl)pyridin-3-amine |
| Standard InChI | InChI=1S/C10H10N2S/c1-7-5-8(6-13-7)10-9(11)3-2-4-12-10/h2-6H,11H2,1H3 |
| Standard InChI Key | RZULRKRUQPCMBG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CS1)C2=C(C=CC=N2)N |
| Canonical SMILES | CC1=CC(=CS1)C2=C(C=CC=N2)N |
Introduction
Chemical Properties and Structure
Physical and Chemical Characteristics
2-(5-Methylthiophen-3-yl)pyridin-3-amine possesses several key physical and chemical properties that define its behavior in different environments and applications. Table 1 summarizes these fundamental characteristics based on available data.
Table 1: Key Properties of 2-(5-Methylthiophen-3-yl)pyridin-3-amine
| Property | Value |
|---|---|
| CAS Number | 1557315-76-0 |
| Molecular Formula | C₁₀H₁₀N₂S |
| Molecular Weight | 190.27 g/mol |
| IUPAC Name | 2-(5-methylthiophen-3-yl)pyridin-3-amine |
| Standard InChI | InChI=1S/C10H10N2S/c1-7-5-8(6-13-7)10-9(11)3-2-4-12-10/h2-6H,11H2,1H3 |
| Physical Appearance | Not specified in literature |
| Solubility | Not extensively documented |
The compound's relatively low molecular weight suggests potential for good cell permeability, an important consideration for drug development. Additionally, the presence of the amine group introduces basic character and potential for hydrogen bonding interactions, which can influence both solubility profiles and binding affinity to biological targets.
Structural Features
The structure of 2-(5-Methylthiophen-3-yl)pyridin-3-amine comprises two distinct heterocyclic rings connected through a carbon-carbon bond. The thiophene ring contains a methyl substituent at the 5-position, while the pyridine ring features an amine group at the 3-position. This structural arrangement creates a molecule with specific electronic distribution and potential interaction sites.
The thiophene ring contributes to the compound's electronic character through its aromatic system containing a sulfur atom. This sulfur atom introduces unique electronic properties compared to purely carbon-based aromatic systems. The methyl group at the 5-position of the thiophene ring may influence the electron density distribution within the ring and affect the compound's reactivity patterns.
The pyridine component, with its basic nitrogen atom in the ring and the primary amine at the 3-position, provides multiple sites for hydrogen bonding, protonation, and coordination with metals. These features make the compound potentially valuable for medicinal chemistry applications where specific interactions with biological targets are desired.
Synthesis Methods
Suzuki-Miyaura Cross-Coupling Reaction
The synthesis of 2-(5-Methylthiophen-3-yl)pyridin-3-amine typically employs the Suzuki-Miyaura cross-coupling reaction, a widely used method in organic synthesis for forming carbon-carbon bonds between aryl or vinyl compounds. This palladium-catalyzed reaction offers advantages including mild reaction conditions, high functional group tolerance, and generally good yields.
For synthesizing 2-(5-Methylthiophen-3-yl)pyridin-3-amine, the typical approach involves coupling 5-methylthiophene-3-boronic acid with 3-bromo-2-aminopyridine in the presence of a palladium catalyst and a suitable base. The general reaction scheme can be represented as follows:
Table 2: Key Components for Suzuki-Miyaura Coupling Synthesis
| Component | Specific Compound |
|---|---|
| Boronic Acid | 5-methylthiophene-3-boronic acid |
| Halogenated Compound | 3-bromo-2-aminopyridine |
| Catalyst | Palladium catalyst (typically Pd(PPh₃)₄ or Pd(dppf)Cl₂) |
| Base | Common bases include K₂CO₃, Cs₂CO₃, or Na₂CO₃ |
| Solvent | Typically DMF, dioxane, or THF/water mixtures |
The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to form the desired carbon-carbon bond while regenerating the catalyst. This methodology provides an efficient route to synthesize 2-(5-Methylthiophen-3-yl)pyridin-3-amine with good control over regioselectivity.
Alternative Synthesis Approaches
While the Suzuki-Miyaura coupling represents the most common approach, alternative methods may also be viable for synthesizing 2-(5-Methylthiophen-3-yl)pyridin-3-amine or similar compounds. These could include:
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Stille coupling reactions using organotin reagents
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Direct C-H activation methodologies
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Negishi coupling employing organozinc compounds
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Sequential functionalization of either the thiophene or pyridine ring
Applications in Medicinal Chemistry
Structure-Activity Relationship Considerations
The biological activity of 2-(5-Methylthiophen-3-yl)pyridin-3-amine and its derivatives would likely depend on specific structural features that influence binding to biological targets. Several structural elements warrant consideration in structure-activity relationship (SAR) studies:
Understanding these SAR considerations could guide the development of derivatives with enhanced biological activity or improved pharmacokinetic properties .
Material Science Applications
Electronic and Optoelectronic Properties
The heterocyclic structure of 2-(5-Methylthiophen-3-yl)pyridin-3-amine confers electronic properties that make it potentially valuable for applications in material science, particularly in optoelectronics and organic electronics. Thiophene-containing compounds are widely utilized in conducting polymers, organic field-effect transistors (OFETs), and organic photovoltaics due to their electronic characteristics and stability.
The combination of thiophene and pyridine rings in 2-(5-Methylthiophen-3-yl)pyridin-3-amine creates a molecule with a unique electronic structure that may be exploited for developing materials with specific optical or electronic requirements. The presence of the sulfur atom in the thiophene ring contributes to the compound's potential semiconductor properties, while the nitrogen atoms in the pyridine ring and amine group introduce polarity and potential for intermolecular interactions.
Table 3: Potential Material Science Applications
| Application Area | Relevant Properties |
|---|---|
| Organic Field-Effect Transistors | Electronic conductivity, charge transport capabilities |
| Organic Photovoltaics | Light absorption, charge separation properties |
| Organic Light-Emitting Diodes | Luminescence properties, charge transport |
| Sensors | Specific interactions with analytes through heteroatoms |
| Conductive Polymers | Polymerizable through functionalization of amine group |
Chemical Reactivity
Reactivity of Functional Groups
The reactivity of 2-(5-Methylthiophen-3-yl)pyridin-3-amine is determined by the functional groups present in its structure. Understanding these reactivity patterns is crucial for both synthetic applications and predicting biological interactions.
The primary amine group at the 3-position of the pyridine ring represents a key site for reactivity. This amine can participate in various transformations, including:
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Nucleophilic substitution reactions (alkylation, acylation)
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Condensation reactions with carbonyl compounds
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Formation of amides, sulfonamides, or ureas
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Diazotization and subsequent transformations
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Reductive amination reactions
The pyridine nitrogen, being basic and nucleophilic, can participate in reactions with electrophiles or serve as a coordination site for metals. The thiophene ring, being electron-rich, can undergo electrophilic aromatic substitution reactions, although these may be less favorable compared to unsubstituted thiophene due to the presence of the methyl group and the electron-withdrawing effect of the pyridine ring.
| Transformation Type | Target Site | Potential Outcome |
|---|---|---|
| Acylation | Primary amine | Formation of amides with potential for improved pharmacokinetics |
| Alkylation | Primary amine | Creation of secondary or tertiary amines with modified basicity |
| Sulfonylation | Primary amine | Formation of sulfonamides with potential biological activity |
| Oxidation | Thiophene sulfur | Formation of sulfoxides or sulfones with altered electronic properties |
| Halogenation | Thiophene C-H | Introduction of halogens for further functionalization |
| Metal coordination | Pyridine N and amine | Formation of metal complexes with catalytic or electronic applications |
These transformations could generate a library of derivatives with diverse properties, potentially expanding the applications of 2-(5-Methylthiophen-3-yl)pyridin-3-amine in both medicinal chemistry and material science.
Research Findings and Future Directions
Future Research Opportunities
Several promising research directions could expand our understanding of 2-(5-Methylthiophen-3-yl)pyridin-3-amine and potentially lead to valuable applications:
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Comprehensive structure-activity relationship (SAR) studies to understand how modifications to the basic structure affect biological activity, particularly against targets where related compounds have shown promise
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Investigation of metal complexes formed with 2-(5-Methylthiophen-3-yl)pyridin-3-amine as ligands, exploring their potential in catalysis and materials science
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Development of polymerization strategies utilizing the amine functionality to create materials with specific electronic or optical properties
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Exploration of the compound's potential antimicrobial activity, particularly against Mycobacterium tuberculosis, building on findings from related 3,5-disubstituted pyridines
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Investigation of potential activity against neurological targets, such as glutamate receptors, where other pyridine derivatives have shown promise
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Development of more efficient and sustainable synthesis methods, potentially including flow chemistry approaches or catalyst optimization
These research avenues could significantly expand our understanding of 2-(5-Methylthiophen-3-yl)pyridin-3-amine and potentially lead to valuable applications in medicine, materials science, or other fields .
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